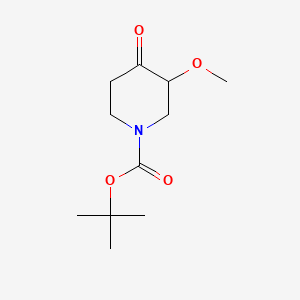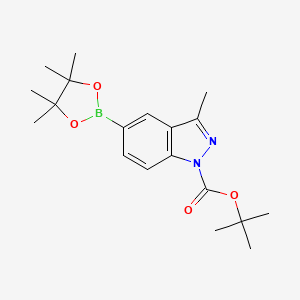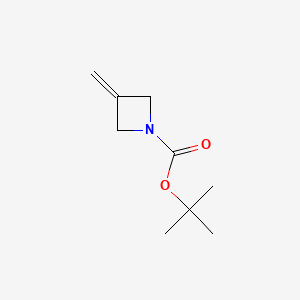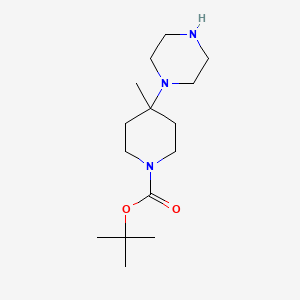
Tert-butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Tert-butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C15H29N3O2 and a molecular weight of 283.41 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H29N3O2/c1-15(2,3)20-14(19)18-7-5-13(6-8-18)17-11-9-16(4)10-12-17/h13H,5-12H2,1-4H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Synthesis and Medicinal Chemistry
Tert-butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate serves as a critical intermediate in the synthesis of various pharmacologically active compounds. A notable application is its role in the synthesis of vandetanib, a therapeutic agent used for the treatment of certain cancers. The synthesis involves multiple steps, including substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution processes, showcasing its versatility and commercial value in pharmaceutical manufacturing (Mi, 2015).
Chiral Sulfinamides in Asymmetric Synthesis
Chiral sulfinamides, like tert-butanesulfinamide, have emerged as gold standards in the stereoselective synthesis of amines and their derivatives. They offer general access to structurally diverse N-heterocycles, which are crucial in natural products and therapeutics. This underscores the importance of similar structures, such as tert-butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate, in medicinal chemistry for synthesizing compounds with therapeutic applications (Philip et al., 2020).
Pharmacophoric Groups in Antipsychotic Agents
The compound's structural features are analogous to those found in pharmacophoric groups of arylcycloalkylamines, which are central to many antipsychotic agents. Research into these structures, including modifications like those found in tert-butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate, can lead to the development of new agents with improved potency and selectivity for D2-like receptors, a key target in psychiatric disorder treatments (Sikazwe et al., 2009).
Anti-mycobacterial Compounds
Piperazine, a structural motif within tert-butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate, serves as a crucial building block for anti-mycobacterial agents. The review of piperazine-based anti-TB molecules highlights the potential of such structures in combating Mycobacterium tuberculosis, including multidrug-resistant strains, underscoring the importance of this chemical scaffold in developing new anti-TB agents (Girase et al., 2020).
DNA Minor Groove Binders
Compounds structurally related to tert-butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate, such as Hoechst 33258, have demonstrated strong binding to the minor groove of double-stranded B-DNA. This interaction is critical for various biological and medicinal applications, including chromosome and nuclear staining, and provides a foundation for drug design targeting DNA interactions (Issar & Kakkar, 2013).
Safety and Hazards
Future Directions
“Tert-butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate” and similar compounds are often used as linkers in the development of Proteolysis-Targeting Chimera (PROTAC) molecules . These molecules have the potential to be used in targeted protein degradation, a promising area of research in drug discovery .
Mechanism of Action
Target of Action
Tert-butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate is a complex organic compound that is often used as a linker in the development of Proteolysis-Targeting Chimera (PROTAC) molecules . The primary targets of this compound are proteins that are intended to be degraded by the PROTAC molecules.
Mode of Action
This compound acts as a linker, connecting the protein-recruiting moiety and the E3 ligase-recruiting moiety in a PROTAC molecule . By doing so, it facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By facilitating the ubiquitination of target proteins, this compound indirectly influences various cellular processes that are regulated by these proteins.
Result of Action
The primary result of the action of this compound is the degradation of target proteins . This can lead to various molecular and cellular effects, depending on the function of the degraded proteins. For example, if the target protein is a key regulator of a disease pathway, its degradation could potentially ameliorate the disease symptoms.
properties
IUPAC Name |
tert-butyl 4-methyl-4-piperazin-1-ylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2/c1-14(2,3)20-13(19)17-9-5-15(4,6-10-17)18-11-7-16-8-12-18/h16H,5-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPYGRQWAZUZHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)N2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674280 |
Source


|
| Record name | tert-Butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185064-24-7 |
Source


|
| Record name | tert-Butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B592235.png)
![tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride](/img/structure/B592236.png)
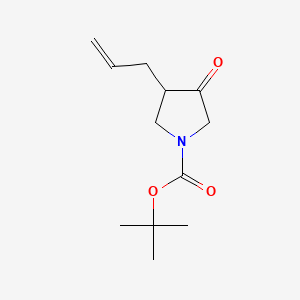

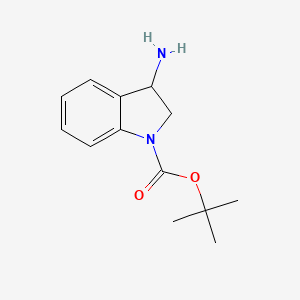
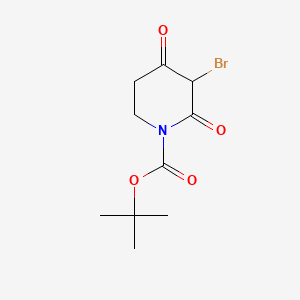

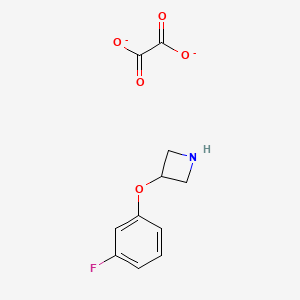
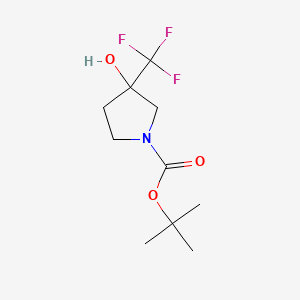
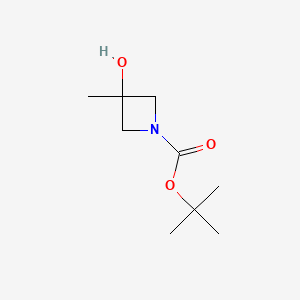
![Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B592254.png)
